Diperchloryloxymercury

Catalog No.
S1481836
CAS No.
7783-64-4
M.F
F4Zr
M. Wt
167.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diperchloryloxymercury

CAS Number

7783-64-4

Product Name

Diperchloryloxymercury

IUPAC Name

zirconium(4+);tetrafluoride

Molecular Formula

F4Zr

Molecular Weight

167.22 g/mol

InChI

InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4

InChI Key

OMQSJNWFFJOIMO-UHFFFAOYSA-J

SMILES

O=Cl(=O)(=O)O[Hg]OCl(=O)(=O)=O

Synonyms

(beta-4)-zirconiumfluoride(zrf4;(T-4)-Zirconiumfluoride;Zirconium fluoride (ZrF4), (T-4)-;ZrF4;ZIRCONIUM TETRAFLUORIDE;ZIRCONIUM(IV) FLUORIDE;ZIRCONIUM FLUORIDE;ZIRCONIUM(IV) FLUORIDE, 99.9%

Canonical SMILES

[F-].[F-].[F-].[F-].[Zr+4]

Catalyst in Organic Synthesis:

DCP was historically employed as a Lewis acid catalyst in various organic reactions. Its ability to activate carbon-carbon double bonds and other functional groups facilitated various organic transformations, including:

  • Polymerization reactions: DCP played a role in the early development of some polymerization processes, such as the production of polystyrene and polyvinyl chloride .
  • Diels-Alder reactions: This fundamental reaction in organic chemistry involves the cycloaddition of dienes and dienophiles. DCP was used as a Lewis acid catalyst to promote these reactions in some early studies .

Reference Compound in Analytical Chemistry:

DCP's unique properties, such as its well-defined melting point and volatility, made it a suitable reference material for various analytical techniques in its time. These techniques included:

  • Melting point determination: DCP's sharply defined melting point allowed chemists to calibrate thermometers and melting point apparatuses .
  • Gas chromatography: The volatility of DCP enabled its use as a standard compound in early gas chromatography experiments to assess retention times and separation efficiencies .

Diperchloryloxymercury is an organomercury compound with the chemical formula HgCl2O2\text{HgCl}_2\text{O}_2. It is characterized by the presence of mercury in a +2 oxidation state, bonded to two chlorine atoms and one hydroxyl group. This compound is notable for its high reactivity and potential applications in various fields, particularly in organic synthesis and as a reagent in biochemical studies.

  • Hydrolysis: In aqueous environments, it can hydrolyze to form mercury(II) hydroxide and hydrochloric acid.
  • Redox Reactions: The compound can participate in redox reactions where it may act as an oxidizing agent, facilitating the oxidation of other substrates.
  • Substitution Reactions: The chlorine atoms can be substituted by various nucleophiles, leading to the formation of different organomercury compounds.

Diperchloryloxymercury exhibits significant biological activity, particularly as a potential antimicrobial agent. Its mechanism may involve the inhibition of enzymatic processes due to the reactivity of mercury with thiol groups in proteins, leading to disruption of cellular functions. Additionally, it has been studied for its cytotoxic effects on certain cancer cell lines, making it a compound of interest in cancer research.

The synthesis of diperchloryloxymercury typically involves the reaction of mercury(II) chloride with chlorinated solvents or chlorinated organic compounds under controlled conditions. This process often requires careful handling due to the toxicity associated with mercury compounds.

General Synthesis Steps:

  • Starting Material: Mercury(II) chloride is used as the starting material.
  • Reagent Addition: Chlorinated solvents are added to facilitate the reaction.
  • Reaction Conditions: The reaction is conducted under an inert atmosphere to prevent moisture interference.
  • Isolation and Purification: The product is isolated through filtration and purified using recrystallization techniques.

Diperchloryloxymercury finds applications in various domains:

  • Organic Synthesis: It serves as a reagent for synthesizing other organomercury compounds.
  • Biochemical Research: Used in studies investigating enzyme inhibition and protein interactions due to its ability to bind thiol groups.
  • Antimicrobial Research: Explored for its potential as an antimicrobial agent against certain pathogens.

Studies on the interactions of diperchloryloxymercury with biological molecules have revealed its capacity to bind with proteins, particularly those containing cysteine residues. This binding can lead to alterations in protein function and has implications for understanding its biological effects. Additionally, research has indicated that its interactions may disrupt cellular signaling pathways, contributing to its cytotoxic properties.

Diperchloryloxymercury shares similarities with other organomercury compounds but exhibits unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

Compound NameFormulaUnique Features
Mercury(II) ChlorideHgCl2\text{HgCl}_2Commonly used as a reagent; less reactive than diperchloryloxymercury.
MethylmercuryCH3Hg+\text{CH}_3\text{Hg}^+Highly toxic; bioaccumulates in aquatic food chains.
PhenylmercuryC6H5Hg+\text{C}_6\text{H}_5\text{Hg}^+Used in organic synthesis; less water-soluble than diperchloryloxymercury.

Uniqueness

Diperchloryloxymercury is unique due to its specific chlorinated structure that enhances its reactivity compared to other organomercury compounds. Its ability to engage in diverse

Physical Description

White solid; [Hawley] White powder; [MSDSonline]

Hydrogen Bond Acceptor Count

4

Exact Mass

165.898311 g/mol

Monoisotopic Mass

165.898311 g/mol

Heavy Atom Count

5

UNII

1XHF39056H

Other CAS

7616-83-3

Wikipedia

Zirconium tetrafluoride

General Manufacturing Information

Zirconium fluoride (ZrF4), (T-4)-: ACTIVE

Dates

Modify: 2023-09-14
1: Costantino U, Nocchetti M, Vivani R. Preparation, characterization, and
structure of zirconium fluoride alkylamino-N,N-bis methylphosphonates: a new
design for layered zirconium diphosphonates with a poorly hindered interlayer
region. J Am Chem Soc. 2002 Jul 17;124(28):8428-34. PubMed PMID: 12105924.


2: Mordon SR, Cornil AH, Brunetaud JM. Temperature measurement with a zirconium
fluoride glass fiber. Appl Opt. 1987 Feb 15;26(4):607-9. doi:
10.1364/AO.26.000607. PubMed PMID: 20454181.

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